2-(Diethoxymethyl)benzaldehyde
Overview
Description
2-(Diethoxymethyl)benzaldehyde is an organic compound with the molecular formula C12H16O3. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a diethoxymethyl group. This compound is used as an intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and fine chemical industries.
Mechanism of Action
Target of Action
It’s known that benzaldehydes, in general, have been found to interact with cellular antioxidation systems .
Mode of Action
Benzaldehydes are known to disrupt cellular antioxidation systems . They can act as redox cyclers that inhibit microbial growth through destabilization of cellular redox homeostasis .
Biochemical Pathways
It’s worth noting that benzaldehydes can disrupt cellular antioxidation systems, which could potentially affect a variety of biochemical pathways related to oxidative stress and cellular defense mechanisms .
Pharmacokinetics
The compound’s molecular weight (20825 g/mol) and its physical properties such as boiling point (160 °C/35 mmHg) and density (1024 g/mL at 25 °C) suggest that it could be absorbed and distributed in the body .
Result of Action
Based on the known effects of benzaldehydes, it can be inferred that the compound may disrupt cellular antioxidation systems, leading to inhibited microbial growth .
Action Environment
It’s worth noting that the compound’s stability could be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Diethoxymethyl)benzaldehyde can be synthesized through several methods. One common method involves the lithiation of commercially available 2-bromo-(diethoxymethyl)benzene with n-butyllithium (n-BuLi) at -70°C, followed by treatment with dimethylformamide (DMF) . Another method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde and makes it suitable for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as lithiation, protection of the aldehyde group, and subsequent cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-(Diethoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(Diethoxymethyl)benzaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor or intermediate in the synthesis of chiral molecules, which are valuable in asymmetric synthesis.
Biology: It is used in the synthesis of biologically active compounds, including potential therapeutic agents.
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
3-(Diethoxymethyl)benzaldehyde: Similar structure but with the diethoxymethyl group at the meta position.
4-(Diethoxymethyl)benzaldehyde: Similar structure but with the diethoxymethyl group at the para position.
Uniqueness
2-(Diethoxymethyl)benzaldehyde is unique due to its ortho substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The ortho position allows for specific interactions and steric effects that are not present in the meta or para isomers .
Properties
IUPAC Name |
2-(diethoxymethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-8-6-5-7-10(11)9-13/h5-9,12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYOOLILMDESPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1C=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544842 | |
Record name | 2-(Diethoxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103890-70-6 | |
Record name | 2-(Diethoxymethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103890-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Diethoxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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